5-Oxa-2,7-diazaspiro[3.5]nonan-6-one 5-Oxa-2,7-diazaspiro[3.5]nonan-6-one
Brand Name: Vulcanchem
CAS No.: 2137567-26-9
VCID: VC5583938
InChI: InChI=1S/C6H10N2O2/c9-5-8-2-1-6(10-5)3-7-4-6/h7H,1-4H2,(H,8,9)
SMILES: C1CNC(=O)OC12CNC2
Molecular Formula: C6H10N2O2
Molecular Weight: 142.158

5-Oxa-2,7-diazaspiro[3.5]nonan-6-one

CAS No.: 2137567-26-9

Cat. No.: VC5583938

Molecular Formula: C6H10N2O2

Molecular Weight: 142.158

* For research use only. Not for human or veterinary use.

5-Oxa-2,7-diazaspiro[3.5]nonan-6-one - 2137567-26-9

Specification

CAS No. 2137567-26-9
Molecular Formula C6H10N2O2
Molecular Weight 142.158
IUPAC Name 5-oxa-2,7-diazaspiro[3.5]nonan-6-one
Standard InChI InChI=1S/C6H10N2O2/c9-5-8-2-1-6(10-5)3-7-4-6/h7H,1-4H2,(H,8,9)
Standard InChI Key BIDDAHMNEKGQJD-UHFFFAOYSA-N
SMILES C1CNC(=O)OC12CNC2

Introduction

Structural Characteristics

The compound’s core structure consists of a spiro[3.5]nonane backbone, featuring a five-membered oxazolidinone ring fused to a three-membered aziridine ring via a shared spiro carbon (Figure 1). Key structural attributes include:

Molecular Formula: C₆H₁₀N₂O₂
Molecular Weight: 142.16 g/mol
SMILES Notation: C1CNC(=O)OC12CNC2
InChI Key: BIDDAHMNEKGQJD-UHFFFAOYSA-N

The spiro architecture imposes conformational rigidity, making it a valuable scaffold for drug design. Computational studies predict a collision cross section (CCS) of 129.6 Ų for the [M+H]+ adduct, which aids in mass spectrometric identification .

Physicochemical Properties

Experimental and predicted data highlight the compound’s stability and reactivity:

PropertyValueSource
Predicted CCS ([M+H]+)129.6 Ų
SolubilitySoluble in polar organic solvents
Storage ConditionsRoom temperature, dry environment

The compound’s low rotatable bond count (0) and hydrogen bonding capacity (2 donors, 3 acceptors) influence its pharmacokinetic profile .

Biological Activity and Applications

Although direct biological studies are sparse, structural analogs exhibit notable activity:

  • KRAS G12C Inhibition: Derivatives such as 2-benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-7-one demonstrate covalent binding to the KRAS G12C mutant, a therapeutic target in oncology .

  • Antitumor Effects: Subcutaneous administration of related spiro compounds in xenograft models showed dose-dependent tumor growth inhibition.

These findings position 5-oxa-2,7-diazaspiro[3.5]nonan-6-one as a promising scaffold for developing kinase inhibitors and covalent therapeutics.

Industrial and Research Applications

The compound’s versatility extends across multiple domains:

  • Medicinal Chemistry: As a rigid scaffold for designing protease inhibitors and GPCR modulators .

  • Materials Science: Potential use in synthesizing spirocyclic polymers with tailored thermal properties .

  • Chemical Biology: Probe development for studying enzyme mechanisms .

Adductm/zCCS (Ų)
[M+H]+143.08151129.6
[M+Na]+165.06345135.1
[M+NH4]+160.10805134.3
Hazard TypeGHS CategoryPrecautionary Measures
Skin Irritation2Wear nitrile gloves
Eye Irritation2AUse safety goggles
Respiratory3Use fume hoods or respirators

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